Chlorhydrate de Régorafénib

Vue d'ensemble

Description

Le chlorhydrate de Regorafenib est un inhibiteur de multiples kinases administré par voie orale, développé par Bayer. Il est principalement utilisé pour le traitement du cancer colorectal métastatique, des tumeurs stromales gastro-intestinales avancées et du carcinome hépatocellulaire . Ce composé est connu pour sa capacité à inhiber la croissance tumorale en ciblant diverses kinases impliquées dans l'angiogenèse tumorale, l'oncogenèse et le maintien du microenvironnement tumoral .

Applications De Recherche Scientifique

Regorafenib Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . In chemistry, it serves as a model compound for studying kinase inhibitors and their mechanisms of action . In biology, it is used to investigate the role of kinases in tumor growth and angiogenesis . In industry, it is employed in the development of new therapeutic agents and drug formulations .

Mécanisme D'action

Target of Action

Regorafenib Hydrochloride is a small molecule inhibitor that targets multiple kinases . It primarily targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs) . These targets include RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl . These kinases play crucial roles in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Mode of Action

Regorafenib interacts with its targets by inhibiting their activity . This inhibition disrupts the normal and pathological processes that these kinases are involved in. For instance, it inhibits tumor growth, progression, and metastasis by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor .

Biochemical Pathways

Regorafenib affects several biochemical pathways. The most relevant pathway in regorafenib resistance in hepatocellular carcinoma (HCC) is the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis which generates NADPH and pentoses. NADPH is a reducing agent used in anabolic reactions, including lipid synthesis, and in the neutralization of reactive oxygen species. The PPP also plays a role in the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Regorafenib is orally administered

Result of Action

The molecular and cellular effects of Regorafenib’s action include the inhibition of tumor growth, progression, and metastasis . It achieves this by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor . In xenograft models, regorafenib was found to inhibit tumor growth of extracellular signal-regulated kinase phosphorylation, which could be shown by a significant reduction in the tumor area’s microvessel density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, resistance to regorafenib is gradually becoming a dilemma for HCC, and the mechanism remains unclear . It’s known that a feedback loop of ppp and pi3k/akt signal pathway drives regorafenib-resistance in hcc . Therefore, understanding the tumor microenvironment and the metabolic profiles of regorafenib-resistant cells could provide insights into overcoming drug resistance .

Méthodes De Préparation

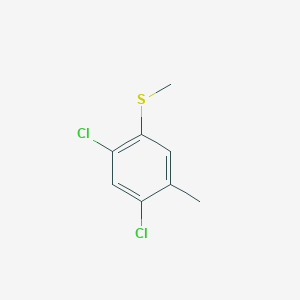

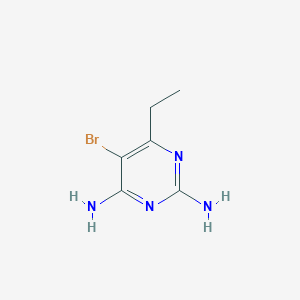

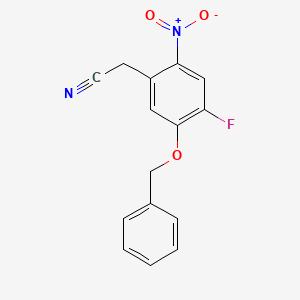

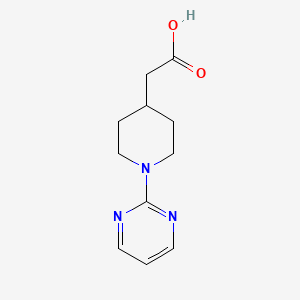

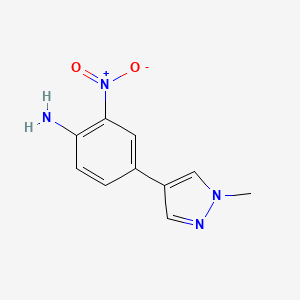

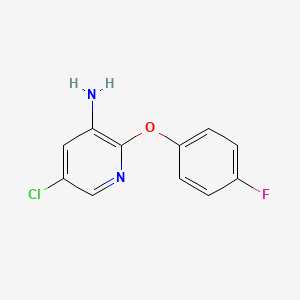

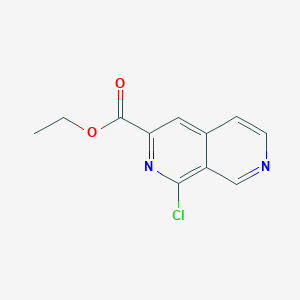

Voies de synthèse et conditions de réaction : Le chlorhydrate de Regorafenib est synthétisé par une série de réactions chimiques impliquant des réactions d'O-alkylation, de nitration et de réduction . Le processus commence par la préparation de composés intermédiaires, suivie d'une addition nucléophile pour obtenir le Regorafenib avec une meilleure qualité et un meilleur rendement .

Méthodes de production industrielle : La production industrielle du chlorhydrate de Regorafenib implique l'utilisation de méthodes de chromatographie liquide haute performance (HPLC) pour garantir la pureté et la qualité du produit final . Le processus est optimisé pour obtenir des rendements élevés et minimiser les impuretés, ce qui le rend adapté à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de Regorafenib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles à sa synthèse et à sa modification pour améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du chlorhydrate de Regorafenib comprennent le méthanol, le tampon phosphate et l'acide phosphorique . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Principaux produits formés : Le principal produit formé par ces réactions est le chlorhydrate de Regorafenib lui-même, qui est ensuite formulé en comprimés pour l'administration orale .

Applications de la recherche scientifique

Le chlorhydrate de Regorafenib a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour traiter le cancer colorectal métastatique, les tumeurs stromales gastro-intestinales avancées et le carcinome hépatocellulaire . En chimie, il sert de composé modèle pour étudier les inhibiteurs de kinases et leurs mécanismes d'action . En biologie, il est utilisé pour étudier le rôle des kinases dans la croissance et l'angiogenèse tumorales . Dans l'industrie, il est utilisé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses .

Mécanisme d'action

Le chlorhydrate de Regorafenib exerce ses effets en inhibant de multiples kinases membranaires et intracellulaires impliquées dans les fonctions cellulaires normales et les processus pathologiques tels que l'oncogenèse, l'angiogenèse tumorale et le maintien du microenvironnement tumoral . Il cible des kinases telles que RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5, Abl et CSF1R . En bloquant ces kinases, le chlorhydrate de Regorafenib perturbe la croissance, la prolifération et les métastases tumorales .

Comparaison Avec Des Composés Similaires

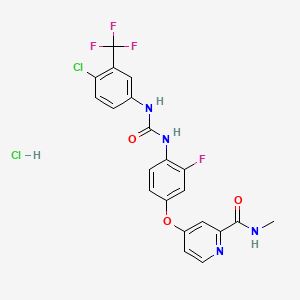

Le chlorhydrate de Regorafenib est structurellement similaire au chlorhydrate de Sorafenib, un autre inhibiteur multikinase utilisé dans le traitement du cancer . Les deux composés partagent des motifs supra moléculaires et des structures cristallines similaires, ce qui conduit à des profils de solubilité comparables . Le chlorhydrate de Regorafenib contient un atome de fluor sur le cycle benzénique médian, ce qui améliore ses propriétés biochimiques et son efficacité thérapeutique . D'autres composés similaires comprennent le maléate de Sunitinib et le mésylate d'Imatinib, qui ciblent également de multiples kinases mais diffèrent dans leurs profils d'inhibition de kinases spécifiques et leurs applications cliniques .

Propriétés

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSWJKPZXNIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735346 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-07-3 | |

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the solubility of Regorafenib Hydrochloride important for its application as a drug?

A1: Drug solubility is a critical factor influencing its bioavailability, which refers to the amount of drug that reaches the bloodstream and exerts its therapeutic effect. Poorly soluble drugs like Regorafenib often exhibit low and variable absorption, leading to challenges in achieving consistent therapeutic levels in the body.

Q2: The research paper mentions that Regorafenib Hydrochloride and Sorafenib Hydrochloride form isomorphous crystals. How does this similarity in crystal structure relate to their solubility?

A: The research demonstrates that both Regorafenib Hydrochloride and Sorafenib Hydrochloride exhibit strikingly similar crystal structures, characterized as isomorphous []. This similarity arises from analogous supramolecular arrangements within the crystal lattice, primarily driven by the formation of N–H···Cl− hydrogen bonds involving the protonated pyridinium cation and the chloride counterion []. The paper concludes that this structural similarity leads to comparable solubility profiles for both compounds []. This finding suggests that modifications aimed at altering the crystal packing and intermolecular interactions could be a potential strategy for improving the solubility and ultimately the bioavailability of these drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)